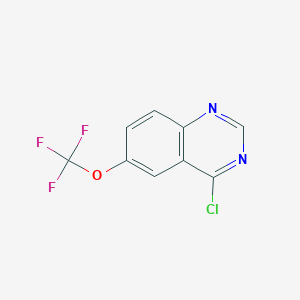

4-Chloro-6-(trifluoromethoxy)quinazoline

Übersicht

Beschreibung

4-Chloro-6-(trifluoromethoxy)quinazoline, also known as 4-chloro-6-quinazolinyl trifluoromethyl ether, is a compound with the molecular weight of 248.59 . The compound is in powder form .

Synthesis Analysis

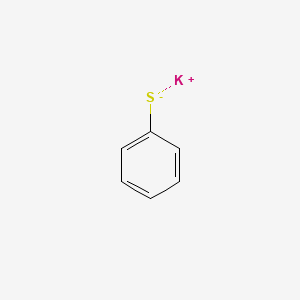

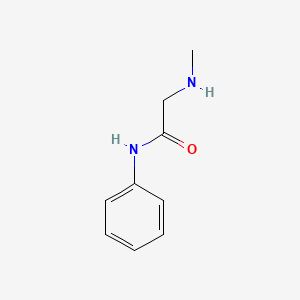

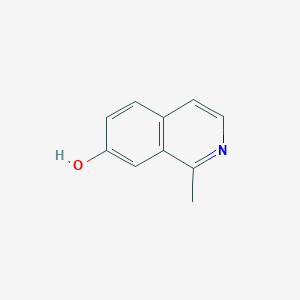

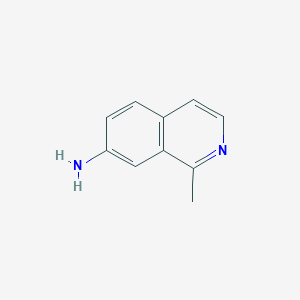

The synthesis of quinazoline derivatives, including 4-Chloro-6-(trifluoromethoxy)quinazoline, has been a topic of interest in medicinal chemistry due to their wide range of biological properties . The compound can be synthesized from commercially available 4-chloro-7-fluoro-6-nitro-quinazoline through three steps including substitution with phenylamine, nucleophilic substitution reaction, and reduction reaction .Molecular Structure Analysis

The InChI code for 4-Chloro-6-(trifluoromethoxy)quinazoline is 1S/C9H4ClF3N2O/c10-8-6-3-5 (16-9 (11,12)13)1-2-7 (6)14-4-15-8/h1-4H . The structure of this compound and other quinazoline derivatives have been studied in various literatures .Chemical Reactions Analysis

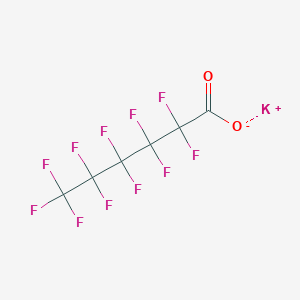

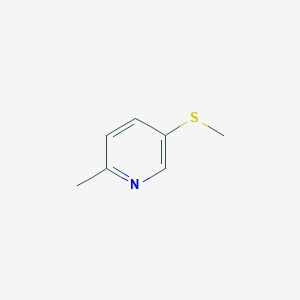

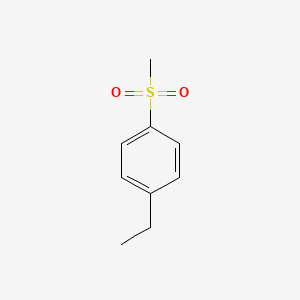

Methods for direct C-H trifluoromethoxylation of arenes and heteroarenes, such as 4-Chloro-6-(trifluoromethoxy)quinazoline, are rare . The reaction is mediated by silver salts under mild reaction conditions, exhibiting broad substrate scope and wide functional-group compatibility .Physical And Chemical Properties Analysis

4-Chloro-6-(trifluoromethoxy)quinazoline has a molecular weight of 248.59 . It is a powder that is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

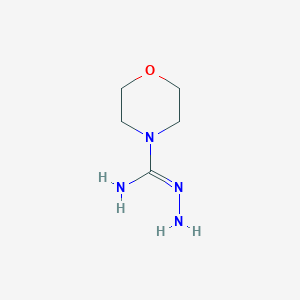

Synthesis and Antihyperlipidemic Activity

4-Chloro-6-(trifluoromethoxy)quinazoline derivatives have been synthesized and evaluated for their antihyperlipidemic activity. These compounds have shown potential in reducing serum cholesterol and triglyceride levels, and increasing serum HDL levels, indicating their promise as antihyperlipidemic molecules (Kathiravan et al., 2016).

Structural Diversity in Zinc Complexes

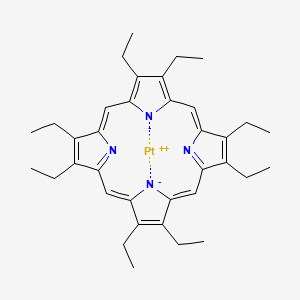

The ligand 4-Chloro-6-(trifluoromethoxy)quinazoline has been used in the synthesis of zinc complexes. These complexes demonstrate structural diversity, influenced by the anion of the metal salt. The ligand's flexibility and the choice of metal salt influence the geometrical preferences of the resultant complexes, affecting their photophysical properties (Dwivedi et al., 2016).

Cytotoxic Evaluation of Triazole-Quinazolinone Hybrids

Triazole and quinazoline derivatives, including 4-Chloro-6-(trifluoromethoxy)quinazoline, have been studied for their cytotoxic effects. These compounds have shown significant cytotoxic activity against various cancer cell lines, indicating their potential in cancer treatment (Hassanzadeh et al., 2019).

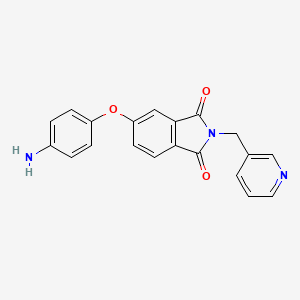

Synthesis of Quinazoline Derivatives for EGFR-Tyrosine Kinase Inhibition

4-Chloro-6-(trifluoromethoxy)quinazoline derivatives have been synthesized and evaluated for their ability to inhibit EGFR-tyrosine kinase. These compounds demonstrate potential as antitumor agents, contributing to the development of new cancer treatments (Noolvi & Patel, 2013).

Regioselective Synthesis at Room Temperature

4-Chloro-6-(trifluoromethoxy)quinazoline has been used in the regioselective synthesis of novel monoaryl ethers without a catalyst. This approach is significant for its mild reaction conditions and high yield, contributing to the field of synthetic chemistry (Deore et al., 2007).

Synthesis for Potential Biological Activities

The compound has been synthesized for potential biological activities, including anticancer and antimicrobial effects. This highlights the broad spectrum of therapeutic applications of 4-Chloro-6-(trifluoromethoxy)quinazoline derivatives (Kassab et al., 2016).

Safety And Hazards

The compound is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment should be used and the compound should be handled only in a well-ventilated area .

Zukünftige Richtungen

Quinazolines, including 4-Chloro-6-(trifluoromethoxy)quinazoline, are noteworthy in medicinal chemistry due to their wide range of biological properties . Future research may focus on the synthesis of new quinazolinone derivatives with potent antimicrobial activity . The selective C-H trifluoromethoxylation of pyridines remains a formidable challenge, which could be a potential direction for future research .

Eigenschaften

IUPAC Name |

4-chloro-6-(trifluoromethoxy)quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2O/c10-8-6-3-5(16-9(11,12)13)1-2-7(6)14-4-15-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIDAXLBBURWOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=NC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701274429 | |

| Record name | 4-Chloro-6-(trifluoromethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(trifluoromethoxy)quinazoline | |

CAS RN |

312295-62-8 | |

| Record name | 4-Chloro-6-(trifluoromethoxy)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312295-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(trifluoromethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3123641.png)

![3-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B3123709.png)

![2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B3123737.png)

![4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine](/img/structure/B3123766.png)